4-Bromo-8-methoxynaphthalen-1-ol
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Overview
Description
4-Bromo-8-methoxynaphthalen-1-ol is a chemical compound with the molecular formula C11H9BrO2 and a molecular weight of 253.09 g/mol. It is a useful research chemical and is often employed as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-8-methoxynaphthalen-1-ol can be synthesized through several methods. One common approach involves the bromination of 8-methoxynaphthalen-1-ol using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 8-methoxynaphthalen-1-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 8-methoxynaphthalen-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-8-methoxynaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural properties.
Medicine: Investigated for potential therapeutic applications and as a reference compound in pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-5-methoxy-4-naphthalenol
- 4-Bromo-1-naphthoic acid
- 4-Bromo-1,8-naphthalic anhydride
Uniqueness
4-Bromo-8-methoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a bromine atom and a methoxy group on the naphthalene ring makes it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
4-bromo-8-methoxynaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-14-10-4-2-3-7-8(12)5-6-9(13)11(7)10/h2-6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVRGUCTACOWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CC(=C21)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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